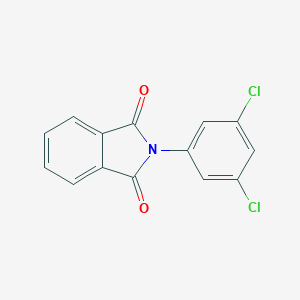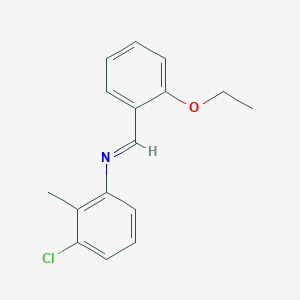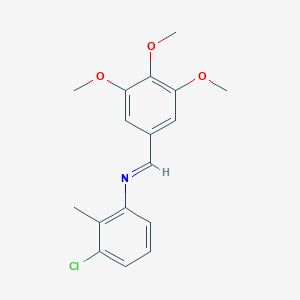![molecular formula C26H20N2O2 B325822 N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325822.png)
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound with the molecular formula C27H21N3O2S It is known for its unique chemical structure, which includes an anilinocarbonyl group attached to a biphenylcarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-(anilinocarbonyl)phenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Alcohol derivatives
Substitution: Substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide
- N-[4-(anilinocarbonyl)phenyl]-4-methoxybenzoate
- N-[2-(anilinocarbonyl)phenyl]-4-nitrobenzoate
Uniqueness
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique biphenylcarboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C26H20N2O2 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-phenyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H20N2O2/c29-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)28-24-14-8-7-13-23(24)26(30)27-22-11-5-2-6-12-22/h1-18H,(H,27,30)(H,28,29) |
Clé InChI |
GZKJVZAGXSGQHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6E)-6-[(2,5-dimethylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325747.png)
![N-[(Z)-indol-3-ylidenemethyl]-2-methoxy-5-nitroaniline](/img/structure/B325748.png)
![2-[(2-Ethoxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B325751.png)

![2-[(3-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B325754.png)

![3,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B325756.png)
![(6E)-6-[(3-chloro-2-methylanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325757.png)
![2-[(4-Ethoxybenzylidene)amino]-5-methylphenol](/img/structure/B325758.png)
![2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-phenylbenzamide](/img/structure/B325760.png)
![(4Z)-2-methoxy-4-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B325762.png)

